DAPSONE HYDROXYLAMINE DEUTERATED

Description

Significance of Isotopic Labeling in Drug Metabolism and Mechanistic Toxicology Research

Isotopic labeling is a powerful technique in pharmaceutical and toxicological research, providing detailed insights into the fate of drugs and other xenobiotics within biological systems. musechem.com The process involves replacing one or more atoms of a compound with their isotopes. taylorandfrancis.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. metsol.comresearchgate.net This technique is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, helping researchers to trace the lifecycle of a drug, identify metabolites, and understand the mechanisms leading to therapeutic or toxic effects. musechem.comacs.orgnih.govnih.gov

The substitution of hydrogen with its heavier isotope, deuterium, is a cornerstone of mechanistic studies in drug metabolism. wikipedia.org This substitution creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. researchgate.netinformaticsjournals.co.in Consequently, breaking a C-D bond requires more energy, which can significantly slow down the rate of metabolic reactions where this bond cleavage is the rate-limiting step. wikipedia.orgnih.gov This phenomenon is known as the "kinetic isotope effect" (KIE). researchgate.netnih.gov

By strategically placing deuterium at different positions on a drug molecule, researchers can probe which sites are susceptible to metabolic attack, particularly by enzymes like the cytochrome P450 (CYP450) superfamily. researchgate.netnih.govcdnsciencepub.com If deuteration at a specific position leads to a decreased rate of metabolism, it provides strong evidence that this position is a primary site of biotransformation. nih.govnih.gov This application is crucial for delineating complex metabolic pathways and understanding how a drug is broken down in the body. acs.orgnih.gov The KIE has been exploited to study the metabolism of numerous compounds and has become an important tool for elucidating the mechanisms of chemical reactions. wikipedia.orgresearchgate.net

Beyond their use in studying metabolic pathways, deuterated compounds have two other major applications in academic research: as research probes and as internal standards.

As research probes , deuterated molecules help to investigate the mechanisms of enzyme-catalyzed reactions and metabolically dependent toxicity. acs.orgresearchgate.net For instance, isotopic labeling can help determine whether a toxic effect is caused by the parent drug or a reactive metabolite. nih.govacs.org By slowing the formation of a specific metabolite through deuteration, researchers can observe whether the toxicity is mitigated, thereby linking the adverse effect directly to that metabolic pathway. acs.orgnih.gov

As internal standards , deuterated compounds are considered the "gold standard" in quantitative bioanalysis, especially in methods using mass spectrometry (MS). aptochem.comscioninstruments.comscispace.comnih.gov An internal standard is a compound of known concentration added to a sample to correct for variability during analysis. scispace.com Because a deuterated standard is chemically almost identical to the non-deuterated analyte (the substance being measured), it behaves nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comscioninstruments.com However, it can be distinguished from the analyte by its higher mass-to-charge ratio (m/z). scioninstruments.com This co-eluting, yet distinguishable, nature allows for highly accurate and precise quantification of the analyte in complex biological matrices like plasma or urine. aptochem.comclearsynth.com

Overview of Dapsone (B1669823) Metabolism and Metabolite Research Context

Dapsone is an antibiotic and anti-inflammatory drug metabolized in the liver primarily through two major pathways: N-acetylation and N-hydroxylation. nih.govnih.govresearchgate.net The N-acetylation pathway forms monoacetyldapsone (B194098) (MADDS), while the N-hydroxylation pathway, mediated by cytochrome P450 enzymes, produces dapsone hydroxylamine (B1172632) (DDS-NHOH). nih.govresearchgate.netscielo.br

| Enzyme Family | Specific Isoforms Involved in Dapsone N-hydroxylation | Reference |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2E1, CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP2B6 | nih.govwikipedia.orgnih.govresearchgate.net |

The N-hydroxylation of dapsone to form dapsone hydroxylamine is a critical step in its biotransformation. nih.govresearchgate.net This reaction is catalyzed by several cytochrome P450 isoforms, including CYP2E1, CYP3A4, and various members of the CYP2C family. nih.govresearchgate.netcaymanchem.comdeepdyve.com Dapsone hydroxylamine is considered a key active metabolite, but it is also the primary agent responsible for the main hematological adverse effects associated with dapsone, such as methemoglobinemia and hemolytic anemia. nih.govresearchgate.netoup.comnih.gov The hydroxylamine metabolite is a potent oxidant that can enter red blood cells and disrupt their normal function. scielo.brnih.gov Because of its direct link to toxicity, the formation and fate of dapsone hydroxylamine are of significant interest in toxicological research. nih.govoup.comresearchgate.net

The investigation of deuterated dapsone hydroxylamine is driven by its potential to resolve key questions in dapsone's pharmacology and toxicology. The rationale for its use in mechanistic studies is twofold, aligning with the primary applications of deuterated compounds.

First, as a research probe , deuterated dapsone hydroxylamine could be used to study its own subsequent metabolic fate and the precise mechanisms of its toxicity. Dapsone hydroxylamine is not necessarily the final product; it can undergo further reactions. If any of these downstream reactions involve the cleavage of a C-H bond, synthesizing a specifically deuterated version of the hydroxylamine would allow researchers to test this hypothesis via the kinetic isotope effect. Slowing down a subsequent reaction through deuteration could help clarify the exact molecular steps that lead to red blood cell damage or other toxic outcomes. researchgate.netacs.org

Second, and more commonly, as an internal standard , Dapsone Hydroxylamine Deuterated is invaluable for the accurate quantification of the non-labeled dapsone hydroxylamine metabolite formed in biological samples. aptochem.comclearsynth.com When studying the rate and extent of dapsone N-hydroxylation, having a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov By adding a known amount of deuterated dapsone hydroxylamine to a sample, researchers can precisely measure the concentration of the metabolically formed, non-deuterated hydroxylamine, overcoming potential issues with extraction efficiency and ion suppression in the mass spectrometer. scispace.comnih.gov

| Application of Deuterated Compounds | Description | Reference |

|---|---|---|

| Mechanistic Studies (Kinetic Isotope Effect) | Slowing down metabolic reactions to identify sites of biotransformation and elucidate reaction mechanisms. | researchgate.netnih.govsymeres.com |

| Toxicology Research Probes | Used to link the formation of specific metabolites to toxic outcomes by observing if deuteration mitigates the effect. | acs.orgnih.govresearchgate.net |

| Internal Standards for Quantitative Analysis | Used in mass spectrometry to provide highly accurate and precise measurements of a non-labeled analyte in biological samples. | aptochem.comscioninstruments.comscispace.comclearsynth.com |

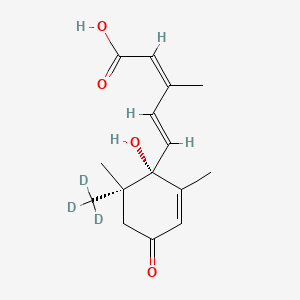

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i3D3/t14-,15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-IMZUSLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]1(CC(=O)C=C([C@@]1(/C=C/C(=C\C(=O)O)/C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization Methodologies for Dapsone Hydroxylamine Deuterated

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the dapsone (B1669823) hydroxylamine (B1172632) molecule requires strategic synthetic approaches to ensure high levels of isotopic enrichment at specific molecular positions.

Strategies for Site-Specific Deuteration

Site-specific deuteration is critical for mechanistic studies and for creating stable internal standards. One common strategy involves the use of deuterated starting materials in a multi-step synthesis. For instance, the synthesis of deuterated dapsone analogs can be achieved starting from aniline-d5. researchgate.net This approach ensures that the deuterium atoms are incorporated into the aromatic rings of the dapsone structure.

Another powerful technique for site-specific deuteration is the reduction of aryl halides using a combination of sodium borodeuteride and a palladium catalyst. osti.gov This method allows for the specific replacement of a halogen atom on an aromatic ring with a deuterium atom, offering precise control over the deuteration site. osti.gov Furthermore, visible light-induced, metal-free methods have been developed for site-specific deuteration using D₂O as the deuterium source, providing a mild and versatile alternative. researchgate.net These radical-based approaches can achieve highly efficient deuterium incorporation with excellent functional group compatibility. researchgate.net

The replacement of carbon-hydrogen (C-H) bonds with more stable carbon-deuterium (C-D) bonds at metabolic "hot spots," such as the α-position to heteroatoms, can significantly improve the pharmacokinetic properties of a drug. osaka-u.ac.jp This is often achieved by employing deuterated synthetic building blocks. osaka-u.ac.jp

Methodological Approaches to Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions offer a direct method for incorporating deuterium into a molecule. These reactions can be facilitated by various catalysts and conditions.

A notable method involves the use of a reagent containing D₂O, DCl, and chromium, which allows for the exchange of all aromatic protons for deuterium. researchgate.net This technique is advantageous as it requires minimal specialized equipment and can achieve high isotopic purities, often around 95%. researchgate.net Platinum-catalyzed exchange with deuterium oxide is another effective method for deuterating aromatic compounds. acs.org

Recent advancements include metal-free H-D exchange methods that utilize photoexcitation. nih.gov By irradiating an aromatic compound in deuterated hexafluoroisopropanol (HFIP-d₁), the enhanced basicity of the excited state facilitates selective hydrogen isotope exchange. nih.gov This approach is particularly useful for achieving deuteration at positions that are challenging to access through other methods. nih.gov Online H-D exchange coupled with mass spectrometry is a powerful tool for studying drug metabolism, as it can help determine the number of labile hydrogens and thus aid in the structural elucidation of metabolites. researchgate.net

Analytical Spectroscopic Techniques for Deuterated Metabolite Characterization

The confirmation of successful deuteration and the structural integrity of Dapsone Hydroxylamine Deuterated relies heavily on sophisticated analytical spectroscopic techniques, primarily mass spectrometry.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Structural Confirmation

Mass spectrometry is indispensable for the analysis of deuterated compounds, providing information on isotopic enrichment and molecular structure. The increased molecular weight due to deuterium incorporation allows for clear differentiation from the non-deuterated analog. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. researchgate.net This technique can differentiate between compounds with the same nominal mass but different elemental formulas, a critical capability when dealing with isotopically labeled compounds. For instance, HRMS can unequivocally confirm the incorporation of a specific number of deuterium atoms in this compound by measuring its exact mass. The use of techniques like LC-Orbitrap MS allows for the screening of a wide range of substances, including dapsone, with high mass accuracy. rsc.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. acs.orgresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented, and the resulting product ions are detected. By comparing the fragmentation patterns of the deuterated and non-deuterated forms of dapsone hydroxylamine, researchers can pinpoint the location of the deuterium atoms within the molecule. This is because the mass of the fragments containing deuterium will be shifted accordingly. acs.org The combination of H-D exchange methods with tandem mass spectrometry is particularly useful for studying drug metabolism, as it provides detailed structural information about the metabolites. researchgate.net

Below is a table summarizing the key mass spectrometric data for Dapsone Hydroxylamine and its deuterated analog.

| Compound | Molecular Formula | Exact Mass (Da) | Key MS/MS Fragment Ions (m/z) |

| Dapsone Hydroxylamine | C₁₂H₁₂N₂O₃S | 264.0569 | Varies based on ionization and collision energy |

| This compound (d₄) | C₁₂H₈D₄N₂O₃S | 268.0820 | Shifts in fragment masses indicate deuterium location |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. For isotopically labeled compounds, Deuterium NMR (²H-NMR or D-NMR) is a particularly powerful tool for verifying the precise location of deuterium atoms within a molecule. sigmaaldrich.com While conventional Proton NMR (¹H-NMR) is limited by the diminishing signal intensity of residual protons in highly enriched compounds, D-NMR directly observes the deuteron (B1233211) signal, providing clear structural information. sigmaaldrich.com

The chemical environment of a deuteron is nearly identical to that of a proton, resulting in very similar chemical shifts in D-NMR and H-NMR spectra, with only minor isotope effects observed. sigmaaldrich.com This similarity allows for straightforward spectral interpretation, where knowledge of the ¹H-NMR spectrum of the unlabeled compound can be extrapolated to its deuterated analog. sigmaaldrich.com In the analysis of this compound, D-NMR would be used to confirm that deuterium atoms are situated at the intended positions on the phenyl rings. The absence of signals in the ¹H-NMR spectrum at specific chemical shifts, coupled with the appearance of corresponding signals in the D-NMR spectrum, provides definitive evidence of successful and specific deuteration.

For example, in Dapsone-d8, where all aromatic protons are replaced with deuterium, the ¹H-NMR spectrum would show a significant reduction or complete absence of signals corresponding to the aromatic protons, while the D-NMR spectrum would display signals confirming their replacement. guidechem.com

Table 1: Illustrative NMR Data for Deuterium Localization in Dapsone Hydroxylamine-d4 (Note: This table is for illustrative purposes to explain the concept. Actual chemical shifts may vary based on experimental conditions.)

| Position | Expected ¹H Chemical Shift (ppm) in Unlabeled Compound | Expected Appearance in ¹H-NMR of Deuterated Compound | Expected Appearance in ²H-NMR of Deuterated Compound |

| Protons on Phenyl Ring A | 6.8 - 7.8 | Signal Absent/Reduced | Signal Present |

| Protons on Phenyl Ring B | 6.8 - 7.8 | Signal Present | Signal Absent |

| -NH₂ Protons | ~4.1 | Signal Present (exchangeable) | Signal Absent |

| -NHOH Proton | Variable | Signal Present (exchangeable) | Signal Absent |

Hydrogen/Deuterium Exchange (H/D Exchange) Coupled with Mass Spectrometry for Exchangeable Proton Determination

Hydrogen/Deuterium (H/D) exchange coupled with mass spectrometry (MS) is a highly effective method for determining the number of labile or "exchangeable" protons in a molecule. researchgate.netthermofisher.com Labile protons, such as those found in hydroxyl (-OH), amino (-NH₂), and hydroxylamine (-NHOH) groups, can readily exchange with deuterium atoms when the compound is dissolved in a deuterated solvent like deuterium oxide (D₂O). researchgate.netspectralysbiotech.com

This exchange process results in an increase in the molecular mass of the compound, which is detected by the mass spectrometer. researchgate.net Each exchanged proton is replaced by a deuteron, causing a mass increase of approximately 1 Da per exchangeable site. By comparing the mass spectrum of the compound in a standard protic solvent with the spectrum obtained after exposure to a deuterated solvent, the number of exchangeable hydrogens can be precisely counted. researchgate.netnih.gov

For this compound, this technique is invaluable for confirming the integrity of the hydroxylamine and amine functional groups. The molecule contains three exchangeable protons: two on the primary amine group (-NH₂) and one on the hydroxylamine group (-NHOH). An H/D exchange experiment would be expected to show a mass increase of 3 Da, confirming the presence of these three labile hydrogens and thereby verifying the structure of the hydroxylamine metabolite. researchgate.netmedchemexpress.com This method is sensitive enough to differentiate between structural isomers and confirm the presence of specific functional groups. researchgate.net

Table 2: Expected Mass Shift for Dapsone Hydroxylamine in H/D Exchange MS (Note: This table is for illustrative purposes based on the structure of the compound.)

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Exchangeable Protons | Expected Mass after H/D Exchange (Da) | Observed Mass Shift (Da) |

| Dapsone Hydroxylamine | C₁₂H₁₂N₂O₃S | 264.06 | 3 (-NH₂, -NHOH) | 267.08 | +3 |

| Dapsone Hydroxylamine-d4 | C₁₂H₈D₄N₂O₃S | 268.08 | 3 (-NH₂, -NHOH) | 271.10 | +3 |

Enzymatic Biotransformation and Metabolic Pathway Research of Dapsone Hydroxylamine Deuterated

Role of Cytochrome P450 (CYP) Enzymes in Dapsone (B1669823) N-Hydroxylation to its Hydroxylamine (B1172632)

The N-hydroxylation of dapsone is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. researchgate.net This metabolic step is responsible for converting dapsone into dapsone hydroxylamine. nih.govnih.gov Research indicates that this is not a simple, single-enzyme process but involves multiple CYP isoforms, leading to variable metabolic profiles among individuals. nih.govnih.gov

Multiple studies have confirmed the involvement of several CYP isoforms in the N-hydroxylation of dapsone. While initial reports suggested CYP3A4 was the primary enzyme responsible, further research has revealed a more complex picture. nih.govnih.gov

Key findings on the contribution of specific CYP isoforms include:

CYP3A4 : Initially considered the main enzyme, its role is significant, particularly at higher dapsone concentrations. nih.govnih.gov However, there is no direct correlation between CYP3A4 levels in human liver microsomes and the rate of hydroxylamine formation, indicating the involvement of other enzymes. nih.govnih.gov

CYP2C9 and CYP2C19 : These isoforms are major contributors to dapsone N-hydroxylation. nih.govresearchgate.net Studies using selective inhibitors have demonstrated their importance. nih.govnih.gov CYP2C19, in particular, has been linked to the formation of dapsone hydroxylamine that can lead to methemoglobinemia. researchgate.net

CYP2E1 : This isoform is considered a high-affinity enzyme in dapsone N-oxidation, playing a role at lower, more clinically relevant concentrations of dapsone. nih.govarabjchem.org

CYP2C8 : Along with other CYP2C family members, CYP2C8 has been shown to mediate the N-hydroxylation of dapsone. caymanchem.comhres.ca

CYP2B6 and CYP2D6 : These isoforms have been identified as minor contributors to the formation of dapsone hydroxylamine. researchgate.net

The relative contribution of these enzymes can vary between individuals, which may be a key factor in determining susceptibility to dapsone's toxic effects. nih.govnih.gov

Kinetic studies of dapsone N-hydroxylation in human liver microsomes have revealed biphasic kinetics, which supports the involvement of multiple enzymes with different affinities for the substrate. nih.govnih.gov A high-affinity component, likely involving CYP2E1 and CYP2C isoforms, and a low-affinity component, primarily attributed to CYP3A4, have been described. nih.gov

For example, one study identified the following kinetic parameters for the two phases of dapsone N-oxidation:

High-affinity phase : Michaelis-Menten constant (Km) of 0.004 +/- 0.003 mmol/L and a maximum velocity (Vmax) of 0.13 +/- 0.04 nmol/mg protein/min. nih.gov

Low-affinity phase : Km of 0.14 +/- 0.05 mmol/L and a Vmax of 1.3 +/- 0.1 nmol/mg protein/min. nih.gov

Dapsone itself can act as an activator of CYP2C9, increasing the metabolism of other substrates like (S)-flurbiprofen and piroxicam (B610120) by lowering their Km and increasing their Vmax. nih.gov This suggests a complex interaction where dapsone binds to the active site in a way that facilitates the metabolism of other molecules, supporting a two-site binding model for the enzyme. nih.gov While specific kinetic data for deuterated dapsone hydroxylamine formation is not extensively detailed in the provided search results, the principles of enzyme kinetics would apply, with expected alterations in reaction rates due to isotopic effects.

Contribution of Other Enzyme Systems to Dapsone Hydroxylamine Metabolism and Redox Cycling

Beyond the initial N-hydroxylation by CYP enzymes, dapsone hydroxylamine is subject to further metabolic processes, including a futile redox cycle within red blood cells (RBCs). This cycle is a major contributor to the hematotoxicity associated with dapsone.

The process involves:

Dapsone hydroxylamine entering the RBC.

Inside the RBC, it undergoes oxidation back to a nitroso intermediate, while simultaneously oxidizing hemoglobin to methemoglobin. researchgate.net

The nitroso-dapsone is then reduced back to the hydroxylamine by methemoglobin reductase, consuming NADPH in the process. researchgate.net

This continuous cycling generates reactive oxygen species (ROS), leading to oxidative stress, depletion of cellular antioxidants like glutathione (B108866), and ultimately hemolysis. researchgate.netresearchgate.net Furthermore, the hydroxylamine metabolite can be reduced back to the parent dapsone within the erythrocyte, indicating a complex interplay of metabolic pathways. researchgate.netajtmh.org Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT), is another metabolic pathway for both dapsone and its hydroxylamine, facilitating their excretion. scielo.br

Isotopic Effects on Metabolic Pathway Flux

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the pharmacokinetics and metabolic profile of a drug. medchemexpress.com This is primarily due to the deuterium kinetic isotope effect (KIE).

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in CYP-mediated oxidative metabolism, replacing hydrogen with deuterium at a site of metabolism can slow down the reaction rate. juniperpublishers.comresearchgate.net This phenomenon is known as the primary kinetic isotope effect (KIE). juniperpublishers.com

By slowing the rate of metabolism at a specific site, deuteration can enhance a drug's metabolic stability. juniperpublishers.comresearchgate.net This can lead to a longer biological half-life and increased systemic exposure to the parent drug. juniperpublishers.com

Deuteration can also lead to "metabolic switching," where the blockage of one metabolic pathway shunts the drug's metabolism towards alternative routes. juniperpublishers.comnih.gov This can alter the ratio of metabolites formed. juniperpublishers.com The impact of deuteration is complex and difficult to predict, as it depends on the specific deuteration pattern and the presence of competing metabolic pathways. juniperpublishers.comnih.gov While deuteration is unlikely to result in the formation of entirely new, unique metabolites, it can change the relative abundance of the known metabolites. juniperpublishers.com This strategy can be used to probe the mechanisms of metabolism-related toxicity by reducing the formation of reactive or toxic metabolites. juniperpublishers.com

Mechanistic Investigations of Cellular and Subcellular Interactions of Dapsone Hydroxylamine Deuterated

Formation and Reactivity of Chemically Reactive Metabolites

Dapsone (B1669823) hydroxylamine (B1172632) is recognized as a chemically reactive metabolite of the parent drug, dapsone. escholarship.orgresearchgate.net The formation of this metabolite, primarily through N-oxidation by cytochrome P450 enzymes in the liver, is a critical step initiating its biological and toxicological effects. escholarship.orgnih.gov The inherent reactivity of dapsone hydroxylamine is central to its mechanisms of action, including its ability to undergo autooxidation and generate further reactive species. researchgate.net Studies characterizing the formation and subsequent reactions of this metabolite in biological systems often employ Dapsone Hydroxylamine Deuterated as a tracer to monitor its metabolic fate and quantify its presence. medchemexpress.com

The bioactivation of dapsone into its hydroxylamine metabolite is linked to the generation of reactive oxygen species (ROS). nih.gov Dapsone hydroxylamine can participate in redox cycling, a process that leads to the formation of superoxide (B77818) radicals and other ROS, contributing to cellular oxidative stress. researchgate.netnih.gov While dapsone hydroxylamine itself is the agent responsible for ROS generation, its deuterated counterpart is essential for accurately studying this process in research settings. medchemexpress.comnih.gov Studies have shown that dapsone hydroxylamine metabolites consistently lead to higher ROS formation compared to those of other similar drugs like sulfamethoxazole. nih.gov However, research also indicates that a simple direct correlation between the quantity of ROS generated and cytotoxicity may not exist. nih.gov

The generation of ROS by dapsone hydroxylamine leads to the induction of oxidative stress in various in vitro cellular models, including human erythrocytes, lymphocytes, and keratinocytes. nih.govplos.orgnih.gov This oxidative stress is a key factor in the adverse effects associated with the metabolite. plos.org Dapsone hydroxylamine has been shown to inhibit the activity of the antioxidant enzyme catalase, further exacerbating the oxidative environment within the cell. nih.govmedchemexpress.commedchemexpress.com In contrast, it does not appear to alter the activity of superoxide dismutase in erythrocytes. nih.gov The use of this compound in such studies allows for precise quantification of the metabolite, ensuring that the observed effects on cellular oxidative stress markers are accurately correlated with its concentration.

| Cellular Model | Effect of Dapsone Hydroxylamine | Key Finding | Reference |

|---|---|---|---|

| Human Erythrocytes | Inhibition of Catalase (CAT) activity | Contributes to increased intracellular H₂O₂ levels and oxidative stress. | nih.govmedchemexpress.com |

| Human Erythrocytes | No alteration of Superoxide Dismutase (SOD) activity | Suggests a specific interaction with certain antioxidant pathways. | nih.gov |

| Human Lymphocytes | Induction of DNA damage | Demonstrates genotoxic potential linked to oxidative stress. | plos.orgnih.gov |

| Normal Human Epidermal Keratinocytes (NHEK) | Induction of ROS generation | Implicates oxidative stress in potential cutaneous drug reactions. | nih.gov |

Biomolecular Interactions and Adduct Formation in Research Models

The high reactivity of dapsone hydroxylamine facilitates its interaction with various biomolecules, leading to the formation of covalent adducts and alterations in cellular structures and functions. These interactions are fundamental to its toxicological profile. This compound is a crucial analytical tool for characterizing these complex biomolecular events in research models. medchemexpress.comresearchgate.net

A significant consequence of dapsone's metabolic activation is the formation of covalent adducts between its reactive metabolite, dapsone hydroxylamine, and cellular proteins. researchgate.netnih.gov This process, known as haptenation, can render self-proteins immunogenic, potentially initiating hypersensitivity reactions. researchgate.net In vitro studies using normal human epidermal keratinocytes (NHEKs) have demonstrated that dapsone and its hydroxylamine metabolite result in the formation of intracellular protein adducts. nih.govscholaris.ca The characterization and quantification of these adducts are complex analytical tasks where this compound can be employed in mass spectrometry to distinguish and measure the metabolite involved in the adduction process. researchgate.net

One of the most well-characterized interactions of dapsone hydroxylamine is with proteins in the erythrocyte membrane. nih.govnih.gov Unlike the parent dapsone molecule, the hydroxylamine metabolite directly alters membrane protein interactions. nih.govnih.gov It specifically induces the aggregation of Band 3 protein, the most abundant protein in the red blood cell membrane. nih.govnih.gov This aggregation, along with other membrane alterations, is thought to trigger the binding of autologous antibodies, marking the cell for premature removal from circulation and contributing to hemolytic anemia. nih.govnih.gov Investigating these concentration- and time-dependent effects in vitro is greatly enhanced by the use of this compound as an internal standard to ensure accurate dosing and measurement. medchemexpress.comnih.gov

| Cellular Component | Interaction with Dapsone Hydroxylamine | Consequence | Reference |

|---|---|---|---|

| Erythrocyte Band 3 Protein | Induces aggregation | Alters membrane structure and stability. | nih.govnih.gov |

| Erythrocyte Membrane | Induces tyrosine phosphorylation of Band 3 | Serves as a marker for membrane alterations and cellular stress. | nih.govnih.gov |

| Erythrocyte Surface | Promotes binding of circulating autologous IgG antibodies | Marks erythrocytes for premature clearance from circulation. | nih.govnih.gov |

The molecular mechanisms underlying the cellular alterations induced by dapsone hydroxylamine are multifaceted. In erythrocytes, the interaction with Band 3 protein initiates a cascade of events, including membrane reorganization and the exposure of phosphatidylserine (B164497) (PS) on the cell surface. nih.govnih.gov This PS exposure enhances the procoagulant activity of red blood cells, which may contribute to the thrombotic events observed in some patients. nih.gov Furthermore, the metabolite induces DNA damage in lymphocytes, an effect linked to its capacity to generate oxidative stress. plos.org The elucidation of these intricate molecular pathways in in vitro systems relies on precise experimental conditions and analytical measurements, a process where the application of this compound is instrumental for quantitative accuracy. medchemexpress.complos.orgnih.gov

Modulation of Cellular Processes by Reactive Metabolites in In Vitro Studies

The reactive nature of dapsone's hydroxylamine metabolite is central to its toxicological profile. In vitro studies have been instrumental in dissecting its interactions with cellular components and pathways.

Dapsone hydroxylamine is known to induce oxidative stress by disrupting the cellular antioxidant defense mechanisms. nih.gov This is a key event preceding cellular damage.

Catalase (CAT): In vitro studies using human erythrocytes have demonstrated that dapsone hydroxylamine (DDS-NHOH) significantly inhibits the activity of catalase. nih.govplos.org Catalase is a critical enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen, thereby protecting the cell from oxidative damage. ceemjournal.org The inhibition of this enzyme by the hydroxylamine metabolite can lead to an accumulation of reactive oxygen species (ROS). nih.govplos.org

Glutathione (B108866) (GSH) System: The glutathione system is another primary line of defense against oxidative stress. Research in rat models has shown that dapsone administration, particularly in male rats where N-hydroxylation is more prominent, leads to an increased ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH) in the bile. nih.gov This shift indicates a significant state of oxidative stress, as the cell's capacity to regenerate GSH is overwhelmed. nih.gov This impairment of enzymatic antioxidant systems is considered a key factor that aggravates the metabolite-induced damage. nih.gov

Superoxide Dismutase (SOD): In contrast to its effect on catalase, studies on human erythrocytes have found that dapsone hydroxylamine does not significantly alter the activity of superoxide dismutase (SOD). nih.govplos.org

Table 1: Effect of Dapsone Hydroxylamine on Antioxidant Enzymes

| Enzyme System | Observed Effect | Cellular Model | Reference |

|---|---|---|---|

| Catalase (CAT) | Inhibition of activity | Human Erythrocytes | nih.govplos.org |

| Glutathione (GSH) System | Increased GSSG/GSH ratio, indicating oxidative stress | Rat Liver | nih.gov |

| Superoxide Dismutase (SOD) | No significant alteration in activity | Human Erythrocytes | nih.govplos.org |

The interaction of dapsone hydroxylamine with erythrocyte membrane proteins is a critical area of investigation, revealing specific molecular triggers for premature cell removal.

Band 3 Protein Phosphorylation: Dapsone hydroxylamine, but not its parent compound dapsone, induces significant alterations in erythrocyte membrane proteins. researchgate.netnih.gov A key event is the enhanced tyrosine phosphorylation of the band 3 protein, the most abundant membrane protein in red blood cells. researchgate.netnih.gov This phosphorylation process serves as a sensitive diagnostic marker for monitoring membrane damage both in vitro and in vivo. researchgate.netnih.gov

Protein Aggregation and Antibody Binding: The altered phosphorylation state is associated with the aggregation of band 3 protein. researchgate.netnih.gov These aggregates, along with subsequent binding of autologous IgG antibodies, mark the erythrocyte for premature removal from circulation, contributing to the hemolytic effects observed with dapsone therapy. researchgate.netnih.gov Studies on red blood cells from patients with endometriosis, a condition associated with systemic inflammation and oxidative stress, showed that dapsone hydroxylamine could further exacerbate membrane and cytosol oxidative markers. nih.gov

Advanced In Vitro and Preclinical Model Systems for Mechanistic Research

A variety of experimental models are employed to elucidate the complex mechanisms underlying the bioactivation of dapsone and the subsequent actions of its hydroxylamine metabolite.

Hepatic microsomes are a standard tool for studying the enzymatic processes involved in drug metabolism.

Cytochrome P450 (CYP) Involvement: The N-oxidation of dapsone to its reactive hydroxylamine metabolite is catalyzed by cytochrome P450 enzymes in the liver. nih.govnih.gov Studies using human liver microsomes have identified several specific isoforms responsible for this bioactivation step.

Identification of Key Isoforms: Research has demonstrated that CYP3A4 is a predominant enzyme in dapsone N-hydroxylation. nih.govresearchgate.net This was confirmed using specific chemical inhibitors (e.g., gestodene, troleandomycin), activators (e.g., α-naphthoflavone), and antibodies specific to P450 isoforms. nih.gov Further studies revealed a biphasic kinetic profile for the reaction, suggesting the involvement of multiple enzymes. nih.gov The high-affinity component has been attributed to CYP2E1 and CYP2C isoforms, while the low-affinity component is mediated by CYP3A4. nih.gov

Recombinant Enzymes: To definitively confirm the role of specific enzymes, systems using cDNA-expressed P450s have been utilized. nih.gov Purified and cDNA-expressed P-4503A4 was shown to directly catalyze the N-hydroxylation of dapsone, solidifying its role in the metabolite's formation. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Dapsone N-Hydroxylation

| Enzyme Isoform | Role in Metabolism | Method of Identification | Reference |

|---|---|---|---|

| CYP3A4 | Predominant role; low-affinity enzyme | Microsomal studies with inhibitors/activators, specific antibodies, recombinant enzymes | nih.govnih.govresearchgate.net |

| CYP2E1 | High-affinity enzyme | Microsomal studies with inhibitors (diethyldithiocarbamate) | nih.gov |

| CYP2C9 / 2C19 | Implicated as high-affinity enzymes | Microsomal studies with inhibitors (tolbutamide) | nih.govresearchgate.net |

Isolated cell systems provide a controlled environment to study the specific effects of dapsone hydroxylamine on different cell types relevant to its therapeutic and toxicological actions.

Erythrocytes: As anucleated cells, erythrocytes are a primary model for studying oxidative and membrane-damaging effects. They are used to investigate dapsone hydroxylamine-induced methemoglobinemia, band 3 protein phosphorylation, phosphatidylserine exposure, and procoagulant activity. plos.orgresearchgate.netnih.govnih.gov

Lymphocytes: These immune cells are used to assess the immunotoxic potential of reactive metabolites. Studies have shown that dapsone hydroxylamine can induce DNA damage in human lymphocytes, an effect that can be mitigated by antioxidants like resveratrol. nih.govplos.org Peripheral blood mononuclear cells (PBMCs) have also been used to compare the in vitro cytotoxicity of the hydroxylamine metabolites of dapsone and sulfamethoxazole. researchgate.net

Keratinocytes: Given that dapsone is used for skin conditions and can cause cutaneous drug reactions, keratinocytes are a relevant cell model. Both normal human epidermal keratinocytes (NHEKs) and immortalized keratinocyte cell lines (HaCaT) have been shown to bioactivate dapsone, resulting in the formation of drug-protein adducts. researchgate.netresearchgate.net This suggests that these skin cells possess the enzymatic machinery to generate reactive metabolites, which may initiate a local immune response. researchgate.netresearchgate.net

In vivo animal models are indispensable for understanding the integrated physiological and toxicological outcomes of dapsone metabolism.

Rat Models: Sprague-Dawley rats have been used to investigate the in vivo consequences of dapsone hydroxylamine. One study demonstrated that intraperitoneal administration of the hydroxylamine metabolite, but not the parent drug, increased thrombus formation, highlighting its prothrombotic risk. nih.gov Another study used male and female rats to show that dapsone-induced liver oxidative stress correlates with the capacity for N-hydroxylation, which is higher in males. nih.gov This sex-dependent difference provided in vivo evidence that the hydroxylamine metabolite is the primary mediator of hepatic oxidative stress. nih.gov Animal models are also used to explore the mechanisms of idiosyncratic drug reactions, which can involve complex interactions between metabolites and the immune system. scholaris.ca

Analytical Applications of Dapsone Hydroxylamine Deuterated As a Research Standard

Quantitative Analysis in Biological Matrices for Research Purposes

The accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to pharmacokinetic and pharmacodynamic studies. Dapsone (B1669823) hydroxylamine (B1172632) deuterated plays a pivotal role in achieving the necessary precision and accuracy in these research analyses.

Development of LC-MS/MS Methods for Deuterated and Unlabeled Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity. rktech.hu The development of robust LC-MS/MS methods is essential for the simultaneous determination of dapsone and its metabolites, including dapsone hydroxylamine, in various biological matrices such as plasma, milk, and muscle tissue. fda.govresearchgate.nettandfonline.comnih.gov

In these methods, chromatographic separation is typically achieved using a reversed-phase column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), delivered in an isocratic or gradient elution mode. researchgate.nettandfonline.com Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). researchgate.nettandfonline.com The MRM mode allows for highly specific detection by monitoring a specific precursor ion to product ion transition for each analyte. For instance, the ion transition for dapsone is often m/z 249.3→156.1. researchgate.net

The use of a deuterated internal standard, such as dapsone-d8, is a common practice in these assays. researchgate.netisca.me The internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method. aptochem.com The development of these methods requires careful optimization of various parameters, including the extraction procedure, chromatographic conditions, and mass spectrometric settings, to ensure reliable and reproducible results.

Table 1: Exemplary LC-MS/MS Method Parameters for Dapsone Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Chromolith C18 Hi-resolution (100mm×4.6mm ID) researchgate.net |

| Mobile Phase | Acetonitrile and 2mM Ammonium acetate (Isocratic) researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Ion researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Ion Transitions | Dapsone: m/z 249.3→156.1, N-Acetyl Dapsone: m/z 291.1→156.0, Dapsone D8 (IS): m/z 257.3→160.0 researchgate.net |

| Sample Preparation | |

| Technique | Liquid-liquid extraction with tertiary butyl methyl ether researchgate.net |

| Biological Matrix | Human Plasma researchgate.net |

Role as an Internal Standard in Bioanalytical Method Validation for Research

Dapsone hydroxylamine deuterated, along with other deuterated forms of dapsone and its metabolites, is crucial as an internal standard (IS) in the validation of bioanalytical methods for research purposes. researchgate.netmedchemexpress.comchemsrc.comnih.gov The ideal internal standard is a stable isotope-labeled version of the analyte because it has nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization. aptochem.combioanalysis-zone.com This co-elution and similar behavior compensate for potential matrix effects and variations in the analytical process, leading to more accurate and reliable quantification. aptochem.com

The validation of a bioanalytical method is a comprehensive process that assesses its performance characteristics to ensure it is suitable for its intended purpose. isca.in Key validation parameters include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: The lowest concentration of the analyte that can be reliably measured.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions. fda.gov

For unstable analytes like dapsone hydroxylamine, validation may involve more relaxed acceptance criteria for accuracy. fda.gov The use of a deuterated internal standard like dapsone hydroxylamine-d4 or dapsone-d8 significantly contributes to meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. isca.memedchemexpress.commedchemexpress.comnih.gov

Applications in Metabolic Flux Analysis Research

Metabolic flux analysis is a powerful technique used to investigate the rates of metabolic reactions within a biological system. Deuterium-labeled compounds, such as this compound, are instrumental in these studies.

Tracing Metabolic Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a key technique for tracing the metabolic fate of drugs and other compounds in biological systems. researchgate.net By introducing a deuterium-labeled compound, researchers can follow its transformation through various metabolic pathways. smolecule.com The deuterium atoms act as a "tag," allowing for the identification and quantification of metabolites using mass spectrometry. acs.org

The metabolism of dapsone is complex and involves several enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov N-hydroxylation to form dapsone hydroxylamine is a critical step, as this metabolite is implicated in the pharmacological and toxicological effects of dapsone. nih.govnih.gov Studies have shown that CYP2E1 and CYP3A4 are involved in this process. nih.gov Deuterium-labeled dapsone can be used to investigate the kinetics of these reactions and to understand how different factors may influence dapsone metabolism. researchgate.net

The stability of the carbon-deuterium bond can lead to a kinetic isotope effect, where the rate of a reaction involving the breaking of a C-D bond is slower than that of a C-H bond. researchgate.net This effect can be exploited to study reaction mechanisms and to modulate the metabolic profile of a drug. researchgate.netacs.org

Deuterium Metabolic Imaging (DMI) in Preclinical Models for Metabolic Profiling

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that allows for the three-dimensional mapping of metabolism in vivo. nih.gov DMI combines the administration of a deuterium-labeled substrate with magnetic resonance spectroscopy (MRS) to detect and quantify the labeled substrate and its downstream metabolites. nih.gov

While direct DMI studies specifically using this compound are not yet widely reported, the principles of the technique are applicable. In preclinical models, DMI has been successfully used to study glucose and acetate metabolism in various organs, including the brain and liver. nih.govnih.gov For instance, following the administration of [6,6'-²H₂]glucose, DMI can map the distribution of labeled glucose, lactate, and glutamate, providing insights into glycolysis and the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

This technology holds significant potential for preclinical research to non-invasively monitor the metabolic effects of drugs like dapsone and to understand how diseases can alter metabolic pathways. bruker.comnih.gov By using deuterated tracers, DMI can provide high-contrast metabolic maps, for example, highlighting the Warburg effect in tumors. nih.govfrontiersin.org The continued development of DMI techniques may open new avenues for investigating the in vivo metabolism and distribution of dapsone and its metabolites in various disease models. nih.gov

Computational and in Silico Approaches in Dapsone Hydroxylamine Research

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to macromolecules such as enzymes. These techniques have been employed to elucidate the interactions between dapsone (B1669823), its hydroxylamine (B1172632) metabolite, and metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily.

Research has shown that dapsone can act as a substrate-dependent activator of CYP2C9, influencing its own oxidation. researchgate.net Molecular dynamics simulations have been instrumental in revealing the molecular basis of this activation. These simulations demonstrate that dapsone can bind within the active site of CYP2C9, alongside other substrates, leading to cooperative binding effects. nih.gov For instance, in the presence of dapsone, the distance between the substrate and the heme iron of the enzyme can be altered, potentially facilitating metabolism. researchgate.net

Specifically, MD simulations have shown that aromatic stacking interactions between the substrate, dapsone, and phenylalanine residues (Phe114 and Phe476) within the CYP2C9 active site are crucial for this activation. nih.gov These interactions can lead to a significant increase in the catalytic efficiency of the enzyme for certain substrates. nih.gov For example, the presence of dapsone has been shown to increase the Vmax of flurbiprofen (B1673479) 4'-hydroxylation, a reaction mediated by CYP2C9. researchgate.net

Molecular docking studies have also been utilized to investigate the binding of dapsone and dapsone hydroxylamine to other proteins, such as HLA-B13:01, to understand potential immune-mediated adverse reactions. frontiersin.org Furthermore, theoretical modeling and docking have been used to design and evaluate novel dapsone derivatives with improved binding affinity to target enzymes like dihydropteroate (B1496061) synthase (DHPS), even in mutant forms that confer drug resistance. nih.gov These studies often involve calculating the binding free energy to predict the stability of the enzyme-ligand complex, where lower energy values suggest more favorable binding. nih.gov

| Computational Technique | Enzyme/Protein | Key Findings | Reference |

| Molecular Dynamics | CYP2C9 | Dapsone activates CYP2C9 through aromatic stacking with Phe114 and Phe476, altering substrate positioning. | nih.gov |

| Molecular Modeling | CYP2C9 | Dapsone decreases the distance between the substrate's site of metabolism and the heme iron. | researchgate.net |

| Molecular Docking | HLA-B13:01 | Investigated interactions of dapsone and its hydroxylamine metabolite with the HLA allele. | frontiersin.org |

| Theoretical Modeling & Docking | Dihydropteroate Synthase (DHPS) | Designed dapsone derivatives with enhanced binding energy to wild-type and mutant DHPS. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property, such as reactivity. uniroma1.itfrontiersin.org For dapsone hydroxylamine, QSAR models can be developed to predict its reactivity and potential for causing adverse effects based on its molecular descriptors.

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. frontiersin.org These models can then be used in virtual screening to predict the properties of new or untested compounds. frontiersin.org

While specific QSAR models exclusively for dapsone hydroxylamine reactivity are not extensively detailed in the provided search results, the principles of QSAR are highly relevant. For instance, the electronic properties of dapsone and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated using quantum mechanical methods. researchgate.net These properties are fundamental descriptors in QSAR studies and can provide insights into the molecule's susceptibility to oxidation and the formation of reactive metabolites like the hydroxylamine. researchgate.net The redox properties of dapsone, which are dependent on the amine and sulphone groups, are critical to understanding its oxidation mechanism to form dapsone hydroxylamine. researchgate.net

The application of machine learning algorithms, such as Non-Linear Support Vector Regression (NuSVR), in conjunction with molecular descriptors has shown high predictive accuracy for properties like solubility, which is a key factor in a drug's metabolic profile. mdpi.com Similar approaches could be applied to model the reactivity of dapsone hydroxylamine.

| QSAR Principle/Application | Description | Relevance to Dapsone Hydroxylamine | Reference |

| Model Development | Correlates chemical structure with biological activity using molecular descriptors. | Can predict the reactivity and potential toxicity of dapsone hydroxylamine based on its structural features. | uniroma1.itfrontiersin.org |

| Virtual Screening | Uses validated QSAR models to predict the properties of large libraries of compounds. | Could be used to screen for dapsone derivatives with reduced potential to form reactive metabolites. | frontiersin.org |

| Descriptor Calculation | Quantifies various aspects of a molecule's structure (e.g., electronic, steric, hydrophobic). | Electronic properties like HOMO/LUMO energies can indicate the susceptibility of dapsone to N-hydroxylation. | researchgate.net |

| Machine Learning | Employs algorithms to build predictive models from complex datasets. | Can be used to develop highly accurate models for predicting metabolic properties. | mdpi.com |

Prediction of Metabolic Hotspots and Optimal Deuteration Sites

In silico tools play a crucial role in modern drug discovery by predicting the metabolic fate of new chemical entities. nih.gov These methods can identify "metabolic hotspots," which are the specific atoms or functional groups within a molecule most susceptible to metabolic transformation by enzymes like cytochromes P450. nih.govcambridgemedchemconsulting.com Identifying these hotspots is essential for designing compounds with improved metabolic stability.

For dapsone, the primary metabolic pathways include N-acetylation and N-hydroxylation, the latter leading to the formation of the reactive dapsone hydroxylamine. nih.gov Computational tools can predict the likelihood of these reactions occurring at specific sites on the dapsone molecule. Several web-based tools and software, such as MetaSite, SMARTCyp, and XenoSite, are available for predicting sites of metabolism. nih.govcambridgemedchemconsulting.com These programs often use a combination of approaches, including ligand docking into the enzyme's active site and quantum mechanical calculations to assess the reactivity of different parts of the molecule. nih.govcambridgemedchemconsulting.com

The prediction of metabolic hotspots directly informs the strategy of deuteration. Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. rsc.org Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow down the rate of metabolism at that site, a phenomenon known as the kinetic isotope effect. rsc.org This strategy can be used to reduce the formation of undesirable metabolites, such as dapsone hydroxylamine.

By using in silico prediction tools to identify the N-hydroxylation site as a key metabolic hotspot on the dapsone molecule, medicinal chemists can strategically place deuterium atoms on the aniline (B41778) rings to create "Dapsone Hydroxylamine Deuterated." The goal of this deuteration is to decrease the rate of N-hydroxylation, thereby reducing the systemic exposure to the reactive hydroxylamine metabolite. This targeted approach to deuteration, guided by computational predictions, is a powerful strategy for optimizing the metabolic profile of a drug. medchemexpress.com

| Tool/Strategy | Function | Application to Dapsone | Reference |

| MetaSite, SMARTCyp, XenoSite | Predict metabolic hotspots on a molecule. | Identify the nitrogen atoms as the primary sites for hydroxylation in dapsone. | nih.govcambridgemedchemconsulting.com |

| Site-Selective Deuteration | Replace hydrogen with deuterium at metabolic hotspots to slow metabolism. | Strategic deuteration of the aniline rings of dapsone to reduce the formation of dapsone hydroxylamine. | rsc.org |

| Kinetic Isotope Effect | The change in reaction rate upon isotopic substitution. | The C-D bond is stronger than the C-H bond, slowing the rate of metabolic reactions involving the cleavage of this bond. | rsc.org |

Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

| Dapsone | DDS |

| Dapsone Hydroxylamine | DDS-NOH |

| This compound | |

| Monoacetyldapsone (B194098) | MADDS |

| Flurbiprofen | |

| Naproxen | |

| Diclofenac | |

| Piroxicam (B610120) | |

| Diethyl dithiocarbamate | DDC |

| Resveratrol | RSV |

| Paraquat | |

| Pyrimethamine | |

| Rifampicin | |

| Artesunate | |

| Dihydrolipoic acid | DHLA |

| Ascorbic acid | |

| Curcumin | |

| α-Lipoic acid | |

| Glutathione (B108866) | GSH |

| Theophylline | |

| Tolbutamide | |

| S-mephenytoin | |

| Bufuralol | |

| Chlorzoxazone | |

| Midazolam | |

| Testosterone | |

| Coumarin | |

| Amiodarone | |

| Nifedipine | |

| Verapamil | |

| Diltiazem | |

| Erythromycin | |

| Clarithromycin | |

| Itraconazole | |

| Ketoconazole | |

| Fluconazole | |

| Miconazole | |

| Cimetidine | |

| Ranitidine | |

| Omeprazole | |

| Lansoprazole | |

| Pantoprazole | |

| Rabeprazole | |

| Esomeprazole | |

| Sulfaphenazole | |

| Fluoxetine | |

| Fluvoxamine | |

| Sertraline | |

| Paroxetine | |

| Citalopram | |

| Escitalopram | |

| Nefazodone | |

| Trazodone | |

| Bupropion | |

| Venlafaxine | |

| Duloxetine | |

| Milnacipran | |

| Atomoxetine | |

| Reboxetine | |

| Carbamazepine | |

| Phenytoin | |

| Phenobarbital | |

| Valproic acid | |

| Topiramate | |

| Lamotrigine | |

| Levetiracetam | |

| Gabapentin | |

| Pregabalin | |

| Vigabatrin | |

| Tiagabine | |

| Zonisamide | |

| Felbamate | |

| Oxcarbazepine | |

| Eslicarbazepine acetate (B1210297) | |

| Rufinamide | |

| Lacosamide | |

| Stiripentol | |

| Clobazam | |

| Clonazepam | |

| Diazepam | |

| Lorazepam | |

| Alprazolam | |

| Midazolam | |

| Triazolam | |

| Temazepam | |

| Nitrazepam | |

| Flunitrazepam | |

| Estazolam | |

| Quazepam | |

| Halazepam | |

| Prazepam | |

| Clorazepate | |

| Chlordiazepoxide | |

| Buspirone | |

| Zolpidem | |

| Zaleplon | |

| Eszopiclone | |

| Ramelteon | |

| Tasimelteon | |

| Suvorexant | |

| Lemborexant | |

| Daridorexant | |

| Melatonin |

Future Perspectives and Emerging Research Avenues

Integration of Multi-Omics Data in Metabolite Research

The era of "big data" in biology has ushered in the concept of multi-omics, an approach that combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. mdpi.comnih.govfrontiersin.org This integrated analysis is becoming increasingly crucial for understanding the complex interactions between xenobiotics, such as Dapsone (B1669823) Hydroxylamine (B1172632) Deuterated, and the host organism. nih.gov

By correlating genetic variations (genomics) with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can uncover novel insights into the pathways affected by Dapsone Hydroxylamine Deuterated. mdpi.com For instance, multi-omics can help identify specific genetic polymorphisms that influence the activity of enzymes responsible for the metabolism of dapsone and its deuterated analogue, thereby explaining inter-individual differences in response and susceptibility to adverse effects. nih.gov

Furthermore, this approach can elucidate the downstream consequences of target engagement or off-target effects. By observing global changes in metabolites and proteins following exposure to this compound, researchers can construct detailed interaction networks, revealing previously unknown mechanisms of action or toxicity. mdpi.comnih.gov This comprehensive understanding is essential for building predictive models of drug efficacy and safety.

Table 1: Applications of Multi-Omics in the Study of this compound

| Omics Layer | Potential Application in this compound Research |

| Genomics | Identifying genetic variants in metabolizing enzymes (e.g., CYP450s) that affect the pharmacokinetics of the deuterated metabolite. |

| Transcriptomics | Analyzing changes in gene expression in response to the compound to understand its impact on cellular pathways. |

| Proteomics | Quantifying changes in protein levels to identify protein targets and off-target effects of the deuterated metabolite. |

| Metabolomics | Profiling endogenous metabolite changes to map the metabolic perturbations caused by the compound. |

Development of Novel Deuteration Strategies for Enhanced Mechanistic Studies

Deuterium (B1214612) labeling has long been a valuable tool in drug metabolism studies, primarily for use as an internal standard in quantitative analysis. juniperpublishers.comresearchgate.net However, recent strategies are leveraging the kinetic isotope effect (KIE) of deuterium in more sophisticated ways to gain deeper mechanistic insights into metabolic pathways and to modulate a drug's properties. juniperpublishers.comnih.govnih.govcdnsciencepub.comsymeres.comacs.orgsnnu.edu.cnnih.gov

For example, selective deuteration of the aromatic rings versus the hydroxylamine group could help to dissect the roles of different cytochrome P450 isozymes in its further metabolism. researchgate.net This approach not only enhances our understanding of the fundamental biochemistry but also offers a pathway to designing safer drugs by blocking the formation of toxic metabolites. juniperpublishers.comnih.govcdnsciencepub.comacs.org Advanced synthetic methods are continuously being developed to allow for precise and efficient incorporation of deuterium into complex molecules, facilitating these detailed mechanistic investigations. nih.govacs.orgsnnu.edu.cn

Table 2: Potential Mechanistic Studies Using Novel Deuteration Strategies for Dapsone Hydroxylamine

| Deuteration Strategy | Mechanistic Question to be Addressed |

| Site-specific deuteration of the aromatic rings | To investigate the role of aromatic hydroxylation in the further metabolism of dapsone hydroxylamine. |

| Deuteration of the hydroxylamine group | To probe the stability of the hydroxylamine moiety and its involvement in redox cycling and reactive intermediate formation. |

| Global deuteration (perdeuteration) | To maximize metabolic stability and study the intrinsic activity of the parent compound in the absence of significant metabolism. |

Advancements in High-Throughput Screening for Metabolite Interactions

High-throughput screening (HTS) technologies have revolutionized drug discovery by enabling the rapid testing of large numbers of compounds. sailife.comannualreviews.orgnih.govnih.gov These same principles are now being applied to study the interactions of metabolites with biological systems. HTS assays are being developed to rapidly assess the potential for reactive metabolite formation, to identify protein targets, and to screen for interactions with other cellular components. researchgate.netacs.orgnih.govjst.go.jp

For a compound like this compound, which is a metabolite of a known drug, HTS can be particularly valuable. For instance, cell-based HTS assays can be used to evaluate the potential of the deuterated metabolite to cause cytotoxicity or to induce stress response pathways in various cell lines. researchgate.netnih.gov These assays often employ fluorescent or luminescent reporters to provide a rapid readout of cellular health.

Furthermore, advances in mass spectrometry-based HTS methods allow for the direct detection of metabolite-protein interactions from complex biological mixtures. nih.govtandfonline.comfrontiersin.orgtechnologynetworks.comresearchgate.net Techniques such as affinity selection-mass spectrometry can be used to screen this compound against a library of proteins to identify potential binding partners, which could be enzymes, receptors, or other proteins involved in its mechanism of action or toxicity. researchgate.net The development of even faster and more sensitive analytical platforms, such as the Echo® MS system, will further accelerate the pace of these investigations. technologynetworks.com

Table 3: High-Throughput Screening Approaches for this compound

| HTS Approach | Research Application |

| Cell-based viability/toxicity assays | Rapidly assess the cytotoxic potential of the deuterated metabolite across a panel of cell lines. |

| Reactive metabolite trapping assays | Screen for the formation of reactive electrophilic species from the deuterated hydroxylamine. acs.orgjst.go.jpwaters.com |

| Affinity selection-mass spectrometry | Identify potential protein targets and interaction partners of the deuterated metabolite. researchgate.net |

| Reporter gene assays | Determine if the deuterated metabolite activates specific cellular signaling pathways (e.g., oxidative stress response). |

Q & A

Q. What are the standard methods for synthesizing dapsone hydroxylamine deuterated, and how do reaction conditions influence yield and isotopic purity?

this compound is synthesized via reduction of dapsone using sodium dithionite, sodium borohydride, or zinc dust under controlled conditions. The choice of reducing agent impacts efficiency: sodium borohydride typically yields higher purity, while zinc dust may introduce metallic impurities. Isotopic incorporation is achieved using deuterated precursors (e.g., deuterated acetic acid) or isotopic exchange reactions. To ensure isotopic purity, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify deuterium integration and rule out isotopic scrambling .

Q. What analytical techniques are recommended for verifying the structural integrity and isotopic purity of deuterated dapsone hydroxylamine?

Key methods include:

- NMR spectroscopy : Identifies deuterium substitution patterns via chemical shift analysis and signal splitting.

- High-resolution MS : Confirms molecular mass and isotopic distribution (e.g., distinguishing d-1 vs. d-2 deuteration).

- HPLC-coupled UV/Vis spectrophotometry : Assesses chemical stability and degradation products under varying pH and temperature .

Q. How can researchers assess the solubility of this compound in different solvents?

Solubility is evaluated using saturated solution spectrophotometry in solvents like DMSO, deep eutectic solvents (DES), and aqueous mixtures. Machine learning models (e.g., neural networks) and COSMO-RS computational simulations predict solubility behavior by analyzing molecular interactions, such as hydrogen bonding between the compound and solvent components (e.g., choline chloride in DES) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data generated by this compound exposure across cell models?

Contradictions arise from differences in cell type susceptibility (e.g., G6PD-deficient vs. wild-type RBCs) or dose-dependent effects. To address this:

- Use untargeted metabolomics with hierarchical clustering and two-way ANOVA to identify genotype- and dose-specific metabolic perturbations .

- Cross-validate findings with isotopic tracing (e.g., L-Tryptophan-d8) to track deuterium’s role in metabolic flux .

- Replicate experiments under controlled redox conditions to isolate oxidative stress contributions .

Q. How can isotopic exchange reactions be minimized during synthesis and storage to ensure compound stability?

Q. What methodologies optimize the synthesis protocol for deuterated dapsone hydroxylamine to improve yield and reduce environmental hazards?

- Green chemistry approaches : Replace sodium dithionite with catalytic hydrogenation using deuterium gas to minimize toxic by-products.

- Process optimization : Adjust reaction pH (6–8) and temperature (25–40°C) to balance yield (70–85%) and isotopic fidelity.

- Life-cycle assessment : Evaluate solvent recovery systems (e.g., DES recycling) to reduce waste .

Q. How do residual solvents and by-products in deuterated dapsone hydroxylamine batches impact pharmacological assays?

- Residual triethylamine (common in synthesis) can inhibit cytochrome P450 enzymes, skewing metabolic studies. Quantify residuals via HPLC with refractive index detection , adhering to ICH Q3C guidelines .

- By-products (e.g., hydroxylamine derivatives) may exhibit off-target redox activity. Use preparative chromatography to isolate the target compound before assays .

Q. What controlled experimental designs isolate the pharmacological effects of deuterium in dapsone hydroxylamine studies?

- Isotopic controls : Compare deuterated and non-deuterated analogs in parallel experiments.

- Dose-response profiling : Use in vitro models (e.g., erythrocytes) to differentiate deuterium’s kinetic isotope effects from parent compound activity .

- Computational docking : Model deuterium’s impact on binding affinity to targets like myeloperoxidase .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in solubility data obtained from experimental vs. computational models?

- Experimental validation : Reassess solubility using standardized buffers and controlled temperature.

- Model refinement : Incorporate solvent polarity and hydrogen-bonding parameters into COSMO-RS simulations to improve predictive accuracy .

- Statistical reconciliation : Apply multivariate regression to identify outliers in datasets .

Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity contradictions in deuterated dapsone hydroxylamine studies?

- Non-linear mixed-effects modeling : Accounts for inter-study variability in IC₅₀ values.

- Meta-analysis : Pool data from independent labs using random-effects models to identify consensus toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.